molecular formula C11H13N B14893340 N-ethyl-3-phenylprop-2-yn-1-amine

N-ethyl-3-phenylprop-2-yn-1-amine

Cat. No.: B14893340
M. Wt: 159.23 g/mol
InChI Key: UQHIUUOWZDFZET-UHFFFAOYSA-N
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Description

N-Ethyl-3-phenylprop-2-yn-1-amine is a secondary amine featuring a propargyl (prop-2-yn-1-yl) backbone substituted with a phenyl group at the C3 position and an ethyl group at the nitrogen atom. Propargylamines are versatile intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry, due to their reactivity in click chemistry and cross-coupling reactions .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-ethyl-3-phenylprop-2-yn-1-amine

InChI

InChI=1S/C11H13N/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,10H2,1H3

InChI Key

UQHIUUOWZDFZET-UHFFFAOYSA-N

Canonical SMILES

CCNCC#CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-3-phenylprop-2-yn-1-amine can be synthesized through several methods. One common approach involves the alkylation of secondary amines with propargyl halides. For instance, the reaction of N-ethylamine with 3-phenylpropargyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-phenylprop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Amides and diketones.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-ethyl-3-phenylprop-2-yn-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-3-phenylprop-2-yn-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s propargyl group allows it to form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Compound Name Molecular Formula Key Substituents Key Differences Reference ID
This compound C₁₁H₁₃N (inferred) Ethyl (N), phenyl (C3) Parent compound for comparison -
N,N-Diethyl-3-phenylprop-2-yn-1-amine C₁₃H₁₇N Diethyl (N), phenyl (C3) Increased steric hindrance at N
N-Butyl-3-phenylprop-2-yn-1-amine C₁₃H₁₇N Butyl (N), phenyl (C3) Longer alkyl chain enhances lipophilicity
N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine C₁₆H₁₄FN Benzyl (N), 3-fluorophenyl (C3) Fluorine substitution alters electronic properties
N-(3-Phenylprop-2-yn-1-yl)prop-2-en-1-amine C₁₂H₁₃N Allyl (N), phenyl (C3) Unsaturated allyl group at N

Key Observations :

  • Alkyl Chain Length: Longer N-alkyl chains (e.g., butyl vs.
  • Di-Substituted Amines : N,N-Diethyl analogs exhibit reduced nucleophilicity due to steric and electronic effects, which may hinder participation in certain reactions .
  • Aryl Modifications : Fluorine or heterocyclic substitutions (e.g., pyridinyl in N,N-diethyl-3-pyridin-2-ylpropan-1-amine) significantly alter electronic properties and binding affinities .

Challenges :

  • Yield Variability : Yields depend on substituent bulk and catalyst efficiency. For example, bulky benzyl groups may reduce reaction efficiency compared to smaller alkyl chains .
  • Purification : Chromatography (e.g., Biotage systems with SiO₂ cartridges) is frequently required to isolate pure products .

Physicochemical Properties

Property This compound (Inferred) N,N-Diethyl-3-Phenylprop-2-yn-1-Amine N-Butyl-3-Phenylprop-2-yn-1-Amine
Molecular Weight (g/mol) ~157.2 ~183.3 ~185.3
Boiling Point (°C) ~220–240 (estimated) Not reported Not reported
pKa ~9.5–10.5 (estimated) ~8.5–9.5 (lower due to diethyl) ~9.0–10.0

Notes:

  • Basicity: Diethyl substitution reduces basicity compared to mono-ethyl due to increased electron-donating effects .
  • Thermal Stability : Propargylamines with aryl groups may exhibit lower thermal stability due to alkyne reactivity .

Challenges

  • Synthetic Complexity : Steric hindrance from bulky substituents (e.g., benzyl) necessitates optimized catalysts and reaction conditions .
  • Stability Issues : Propargylamines are prone to oxidation or polymerization under ambient conditions, requiring inert storage .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-ethyl-3-phenylprop-2-yn-1-amine, and how can reaction conditions be optimized?

  • Methodology : Reductive amination and alkyne-amine coupling are common approaches. For example, Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) yield high-purity alkynyl amines (e.g., 95% yield for N-(furan-2-ylmethyl)aniline) . Catalyst-free methods using methylene chloride and alkynes can also activate amine-alkyne coupling, though reaction times and solvent choices (e.g., DMF or THF) may require optimization .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust catalyst loading (e.g., 1.1–5 wt%) and hydrogen pressure (1–3 atm) to balance yield and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can structural characterization of N-ethyl-3-phenylprop-2-yn-amine be performed to confirm its identity and purity?

  • NMR Analysis : Acquire 1H^1H NMR (400 MHz, CDCl3_3) to identify alkyne protons (δ 2.1–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Compare shifts with similar compounds (e.g., N-benzylnaphthalen-1-amine shows distinct aromatic splitting patterns) .
  • Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction. Refinement parameters (R1_1, wR2_2) should align with IUCr standards (<5% for high-resolution data) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent combustion .

Advanced Research Questions

Q. How do mechanistic pathways differ between catalyzed and catalyst-free syntheses of alkynyl amines like this compound?

  • Catalyzed Routes : Pd/NiO facilitates hydrogenation of imine intermediates, with Pd0^0 activating H2_2 and NiO stabilizing the transition state .
  • Catalyst-Free Routes : Base-mediated deprotonation of amines enables nucleophilic attack on activated alkynes. Solvent polarity (e.g., DMF) enhances reaction rates by stabilizing charged intermediates .
  • Validation : Conduct kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., D2D_2 instead of H2_2) to trace hydrogenation pathways.

Q. What computational strategies can predict the reactivity and electronic properties of this compound?

  • DFT Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and alkyne bond dissociation energies. Compare with experimental IR/Raman spectra for validation .
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. methanol) on reaction trajectories using AMBER or GROMACS.

Q. How should researchers address contradictions in spectroscopic or crystallographic data for alkynyl amines?

  • Case Example : If NMR signals conflict with X-ray data (e.g., unexpected proton environments), re-examine sample purity (HPLC) or crystallize under alternative conditions (e.g., slow evaporation vs. diffusion) .
  • Statistical Analysis : Apply Rietveld refinement (for powder XRD) or Bayesian error assessment to quantify uncertainties in structural models .

Synthesis Optimization Table

ParameterCatalyzed (Pd/NiO) Catalyst-Free
Temperature25°C80–100°C
Reaction Time10 hours24–48 hours
Yield84–98%60–75%
Key Purification StepFiltration + EvaporationColumn Chromatography

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